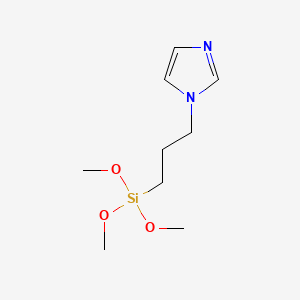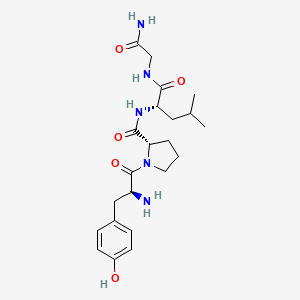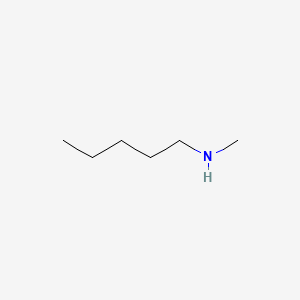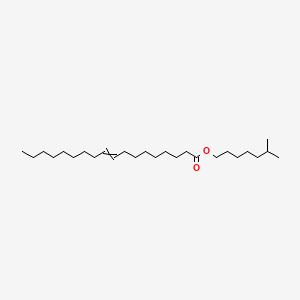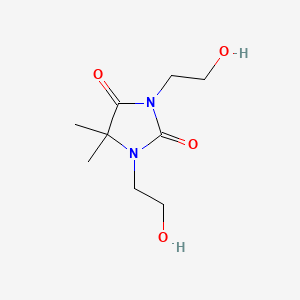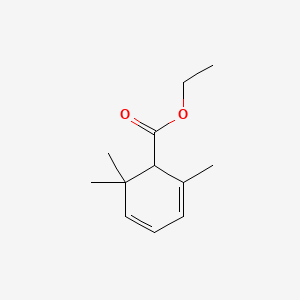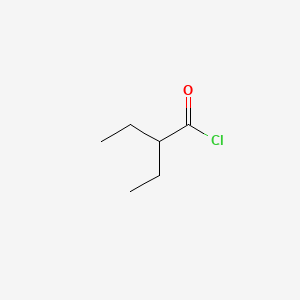
2-乙基丁酰氯
描述
2-Ethylbutyryl chloride, also known as Butanoyl chloride, 2-ethyl-, is a chemical compound with the molecular formula C6H11ClO . It has an average mass of 134.604 Da and a monoisotopic mass of 134.049850 Da .
Synthesis Analysis
2-Ethylbutyryl chloride is used in the synthesis of various compounds. For instance, it has been used in the synthesis of bicyclic thiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-Ethylbutyryl chloride consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . It has a molar refractivity of 34.7±0.3 cm³ .Chemical Reactions Analysis
2-Ethylbutyryl chloride is reactive and sensitive to moisture . It is used in various chemical reactions, particularly in the synthesis of other compounds .Physical And Chemical Properties Analysis
2-Ethylbutyryl chloride has a density of 1.0±0.1 g/cm³ and a boiling point of 140.4±8.0 °C at 760 mmHg . It has a vapour pressure of 6.2±0.3 mmHg at 25°C and an enthalpy of vaporization of 37.8±3.0 kJ/mol . The flash point is 41.1±10.9 °C . It has a molar volume of 136.5±3.0 cm³ .科学研究应用
Plasticisers and Antimicrobial Agents for Medical Polymers
One notable application of related chemical compounds is in the development of dual functional ionic liquids for use as plasticisers in medical polymers, such as poly(vinyl chloride) (PVC), which is widely used in medical devices like catheters. These ionic liquids not only enhance the flexibility of PVC but also exhibit antimicrobial and antibiofilm-forming activities against antibiotic-resistant bacteria, addressing contamination concerns in medical settings (Choi et al., 2011).
Sensor Development for Metal Ions
Compounds with similar functionalities have been used in the development of membrane potentiometric sensors for detecting metal ions, such as copper(II). These sensors leverage the chemical interactions between the metal ions and the compound within a polymeric matrix, highlighting the potential for 2-Ethylbutyryl chloride to be involved in similar sensor technologies for environmental monitoring or medical diagnostics (Gupta et al., 2003).
Catalyst Systems for Polymerization
Research on catalyst systems for ethylene polymerization using iron procatalysts showcases the application of certain chemical structures in facilitating high-activity polymer production. These systems operate at elevated temperatures without resulting in ethylene oligomerization, indicating the utility of related compounds in industrial polymer synthesis (Yu et al., 2011).
Non-fouling Polymer Surfaces
In the development of non-fouling polymer surfaces, compounds such as quaternary amine monomers and carboxylic acid monomers have been employed to create coatings that switch between bacteria-adhesive and bacteria-resistant states based on pH changes. This innovation has significant implications for creating self-cleaning surfaces in biomedical devices and other applications (Mi et al., 2010).
Phthalate Exposure Studies
While this area of research is not directly related to the applications of 2-Ethylbutyryl chloride, studies on the exposure to phthalates, particularly in neonatal intensive care units, highlight the importance of understanding the health implications of chemical compounds used in medical settings. Such research underscores the ongoing need to assess the safety and environmental impact of chemical compounds used in healthcare (Weuve et al., 2006).
安全和危害
2-Ethylbutyryl chloride is classified as a flammable liquid and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .
未来方向
属性
IUPAC Name |
2-ethylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUKODJVMQOSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062616 | |
| Record name | Butanoyl chloride, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbutyryl chloride | |
CAS RN |
2736-40-5 | |
| Record name | 2-Ethylbutyryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2736-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoyl chloride, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002736405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylbutyryl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoyl chloride, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoyl chloride, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylbutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





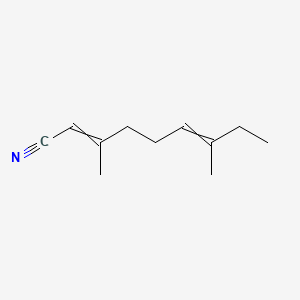
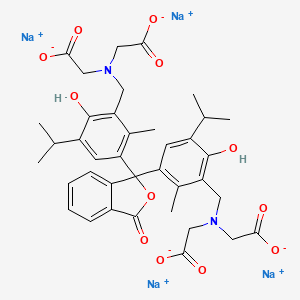

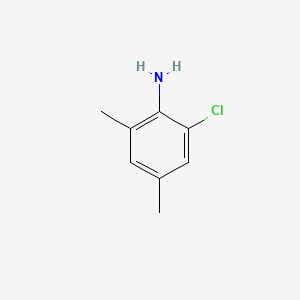
![6-Chloro-2-methylbenzo[d]oxazole](/img/structure/B1582411.png)
